molecular formula C15H12O3 B191057 3,2'-Dihydroxychalcone CAS No. 36574-83-1

3,2'-Dihydroxychalcone

Cat. No. B191057
CAS RN: 36574-83-1
M. Wt: 240.25 g/mol
InChI Key: BLEVPIDFNNFTHJ-CMDGGOBGSA-N
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Description

3,2’-Dihydroxychalcone is a chemical compound with the empirical formula C15H12O3 and a molecular weight of 240.25 . It is a solid substance .


Synthesis Analysis

Chalcones, including 3,2’-Dihydroxychalcone, are an area of great interest in recent years. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .


Molecular Structure Analysis

The molecular structure of 3,2’-Dihydroxychalcone is represented by the SMILES string Oc1cccc(\\C=C\\C(=O)c2ccccc2O)c1 .


Chemical Reactions Analysis

Chalcones are α,β-unsaturated ketones that contain the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds .


Physical And Chemical Properties Analysis

3,2’-Dihydroxychalcone is a solid substance . Its empirical formula is C15H12O3, and its molecular weight is 240.25 .

Scientific Research Applications

Antioxidant Activities

3,2'-Dihydroxychalcone and other dihydrochalcones have shown significant antioxidant activities. A study evaluated their efficacy against free radicals and lipid peroxidation, finding that dihydrochalcones possess higher antioxidant activities than corresponding flavanones. Notably, a hydroxyl group at the 2'-position is crucial for their radical scavenging potential (Nakamura et al., 2003).

Photochemical Properties

Research focusing on 4,4'-Dihydroxychalcone synthesized under ultrasonic irradiation revealed the influence of this method on yield and reaction time. The study also investigated the photochemical properties of 4,4'-Dihydroxychalcone (Wen et al., 2009).

Microsolvation and Hydrogen Bond Dynamics

A 2020 study examined the electronic structure of 2′,4′-Dihydroxychalcone (DHC) and its water complex. The research highlighted the role of intramolecular and intermolecular hydrogen bonds in promoting excited state hydrogen atom transfer, which is pivotal in understanding DHC's chemical behavior (Ramu et al., 2020).

Anti-inflammatory and Analgesic Activities

A novel 3,4-Dihydroxychalcone demonstrated significant anti-inflammatory and analgesic effects in mice. This study suggests the potential pharmacological significance of dihydroxychalcones in treating inflammation and pain (Heidari et al., 2009).

Prooxidant Activity

Ortho-dihydroxychalcones have been studied for their cupric ion-dependent prooxidant activities. This research provided insights into the chemical mechanisms of dihydrochalcones and their potential therapeutic applications (Wang et al., 2013).

Apoptosis Induction in Cancer Cells

2',4'-Dihydroxychalcone was found to induce apoptosis in human gastric cancer cells by down-regulating survivin mRNA, highlighting its potential as an antitumor agent (Lou et al., 2010).

Cytotoxicity and Antiangiogenic Activity

Certain dihydroxychalcones have shown cytotoxic effects against tumor cell lines and antiangiogenic properties. This suggests their potential use in cancer treatment (Nam et al., 2003).

Safety And Hazards

In case of fire, it is recommended to wear self-contained breathing apparatus. Personal protective equipment should be used to avoid dust formation .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEVPIDFNNFTHJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345756
Record name 2',3-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,2'-Dihydroxychalcone

CAS RN

36574-83-1
Record name MLS002693861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SS Lim, SH Jung, J Ji, KH SHIN… - Chemical and …, 2000 - jstage.jst.go.jp
Inhibitory effects of synthetic 2'-hydroxychalcone derivatives on rat lens aldose reductase (RLAR) and on platelet aggregation were investigated for the prevention or the treatment of …
Number of citations: 29 www.jstage.jst.go.jp
ED Niemeyer, JS Brodbelt - Journal of natural products, 2013 - ACS Publications
The glucuronidation of a series of chalcones (2′-hydroxychalcone, 2′,4′-dihydroxychalcone, 3,2′-dihydroxychalcone, 4,2′-dihydroxychalcone, and cardamonin) and their …
Number of citations: 9 pubs.acs.org
K Si-Mook, K Chan-Ho, J Seun-Ho - Journal of microbiology and …, 2006 - koreascience.kr
Cyclosophoraose (cyclic $\beta-(1, 2)-glucan $, Cys) isolated from Rhizobium meliloti, a soil microorganism, was used as a solubility enhancer for flavonoids. The complexes of the …
Number of citations: 9 koreascience.kr
L Li, X Yan, F Chen, L Zheng, Y Hu, F He… - … Reviews in Food …, 2023 - Wiley Online Library
Citrus is an important source of flavonoids in our daily diet. Citrus flavonoids have antioxidant, anticancer, anti‐inflammatory, and cardiovascular disease prevention functions. Studies …
Number of citations: 4 ift.onlinelibrary.wiley.com
WSU Roland, L van Buren, H Gruppen… - Journal of agricultural …, 2013 - ACS Publications
Many flavonoids and isoflavonoids have an undesirable bitter taste, which hampers their use as food bioactives. The aim of this study was to investigate the effect of a large set of …
Number of citations: 139 pubs.acs.org
L Ralston, S Subramanian, M Matsuno, O Yu - Plant physiology, 2005 - academic.oup.com
Flavonoids and isoflavonoids are major plant secondary metabolites that mediate diverse biological functions and exert significant ecological impacts. These compounds play important …
Number of citations: 300 academic.oup.com
E Margulis, Y Slavutsky, T Lang… - Journal of …, 2022 - jcheminf.biomedcentral.com
Bitterness is an aversive cue elicited by thousands of chemically diverse compounds. Bitter taste may prevent consumption of foods and jeopardize drug compliance. The G protein-…
Number of citations: 9 jcheminf.biomedcentral.com
A Costarelli, S Cannavò, M Cerri… - Frontiers in plant …, 2021 - frontiersin.org
Azolla is a genus of floating freshwater ferns. By their high growth and N 2 fixation rates, Azolla species have been exploited for centuries by populations of South-east Asia as …
Number of citations: 7 www.frontiersin.org
B Cummins, DMX Donnelly, JF Eades, H Fletcher… - Tetrahedron, 1963 - Elsevier
Discrepancies in published work on the alkaline peroxide oxidation of chalcones (AFO reaction) have been examined. It has been found that in addition to flavonols and aurones, 2-…
Number of citations: 53 www.sciencedirect.com

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